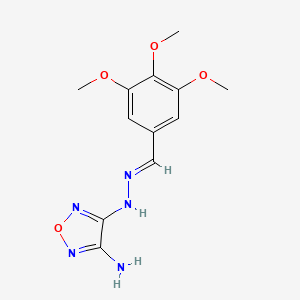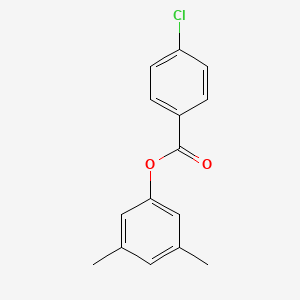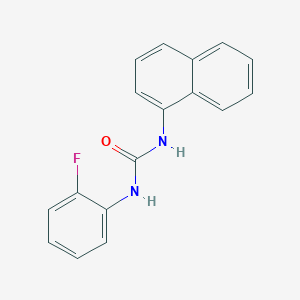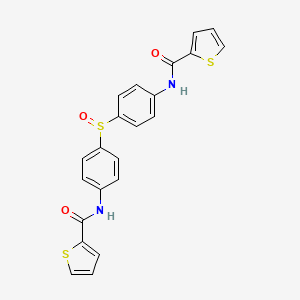![molecular formula C14H17N3O2S B3874121 3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B3874121.png)
3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
Overview
Description
3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as PMBT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have several biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. 3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of genes that are involved in inflammation and cell growth.
Biochemical and Physiological Effects:
3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been found to have several biochemical and physiological effects that make it a promising candidate for use in laboratory experiments. It has been shown to have anti-inflammatory and antioxidant properties, and it has also been found to have an inhibitory effect on the growth of cancer cells. In addition, 3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been found to have a protective effect on the liver and kidneys, and it has been shown to improve insulin sensitivity in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in laboratory experiments is its ability to inhibit the activity of COX-2 and NF-κB, which are both involved in the production of inflammatory molecules in the body. This makes 3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide a promising candidate for the development of anti-inflammatory drugs. However, one of the limitations of using 3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in laboratory experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for further research on 3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of research could focus on the development of 3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide derivatives that have improved solubility in water. Another area of research could focus on the development of 3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies could be conducted to investigate the mechanism of action of 3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide and its effects on other enzymes and proteins in the body.
Scientific Research Applications
3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential applications in scientific research. It has been found to have several biochemical and physiological effects that make it a promising candidate for use in laboratory experiments. 3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have anti-inflammatory and antioxidant properties, and it has also been found to have an inhibitory effect on the growth of cancer cells.
properties
IUPAC Name |
3-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10(2)8-12(18)15-14-17-16-13(20-14)9-19-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZISCVXPSSDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-nitro-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B3874046.png)



![1-{[2-(2,2-diphenylethyl)-4-morpholinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B3874070.png)
![7-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B3874078.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-methoxybenzylidene)propanohydrazide](/img/structure/B3874084.png)
![3-[4-phenyl-5-(1-pyridin-2-yl-1H-pyrrol-2-yl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B3874086.png)


![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B3874111.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3874120.png)

